molecular formula C10H10F2O3 B1339781 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid CAS No. 105219-44-1

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid

Cat. No.: B1339781
CAS No.: 105219-44-1
M. Wt: 216.18 g/mol
InChI Key: WOUCCZYVNXELFX-UHFFFAOYSA-N
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Description

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoro-4-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate the intermediate compounds.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include:

    Oxidation: 3-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde.

    Reduction: 3-(3,5-Difluoro-4-methoxyphenyl)propanol.

    Substitution: 3-(3,5-Dimethoxy-4-methoxyphenyl)propionic acid.

Scientific Research Applications

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, altering their activity.

    Pathways: It can modulate signaling pathways related to inflammation and pain, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with methoxy groups instead of fluorine atoms.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a hydroxy group in place of one of the fluorine atoms.

Uniqueness

3-(3,5-Difluoro-4-methoxyphenyl)propionic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3,5-difluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUCCZYVNXELFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263651
Record name 3,5-Difluoro-4-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105219-44-1
Record name 3,5-Difluoro-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105219-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(3,5-difluoro-4-methoxyphenyl)propenoic acid (0.078 mol) in tetrahydrofuran (100 ml) and a slurry of 10% palladium on carbon (2 g) in ethyl acetate were reacted substantially as described in Example 7C above to obtain 16.7 g (99%), white crystals: mp 72°-73°.
Quantity
0.078 mol
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reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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